![molecular formula C16H14ClN3OS B2786747 7-Chloro-2-[(2,5-dimethylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896328-90-8](/img/structure/B2786747.png)
7-Chloro-2-[(2,5-dimethylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one
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Description
7-Chloro-2-[(2,5-dimethylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have interesting biochemical and physiological effects. In
Scientific Research Applications
Anti-Inflammatory and Analgesic Properties
This compound has been investigated for its anti-inflammatory and analgesic activities. In a study, derivatives of benzothiazole containing this compound were synthesized and evaluated. Some of these derivatives exhibited significant anti-inflammatory and analgesic effects. Researchers explored their potential as non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit cyclooxygenase-2 (COX-2), minimizing gastrointestinal side effects associated with traditional NSAIDs .
Potential as COX-2 Inhibitor
Given the unique structure of this compound, it may serve as a promising lead for developing selective COX-2 inhibitors. COX-2 inhibitors are sought after due to their anti-inflammatory effects without causing significant gastrointestinal irritation. However, it’s essential to balance efficacy with potential cardiovascular risks, as seen with some selective COX-2 inhibitors .
Lipid Peroxidation Studies
Researchers have explored the impact of this compound on lipid peroxidation. Lipid peroxidation is a process involving oxidative damage to cell membranes and lipids. Investigating its effects on lipid peroxidation could provide insights into its potential therapeutic applications .
Ulcerogenic Effects
In the same study, researchers assessed the ulcerogenic effects of the synthesized derivatives. Understanding the compound’s impact on gastrointestinal mucosa is crucial for drug safety. Fortunately, the derivatives showed low ulcerogenic and irritative action compared to standard compounds .
Other Pharmacological Activities
While the focus has been on anti-inflammatory and analgesic properties, further investigations could explore additional pharmacological activities. These might include antioxidant effects, cytotoxicity, or interactions with specific receptors. Such studies would contribute to a more comprehensive understanding of this compound’s potential applications .
Future Prospects
Given the compound’s unique structure and promising initial findings, researchers should continue exploring its applications. Collaborations across disciplines—such as medicinal chemistry, pharmacology, and bioinformatics—could reveal novel therapeutic targets and mechanisms of action. Additionally, computational modeling and in vitro assays can guide further research .
properties
IUPAC Name |
7-chloro-2-[(2,5-dimethylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3OS/c1-10-3-4-11(2)12(7-10)9-22-15-18-14-6-5-13(17)8-20(14)16(21)19-15/h3-8H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEIGYKFUOYAKIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC(=O)N3C=C(C=CC3=N2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-2-((2,5-dimethylbenzyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one |
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